

# Genetic variants of FMO3 and their effect on trimethylamine metabolism

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Genetic Variants of FMO3 and Their Effect on **Trimethylamine**Metabolism

Audience: Researchers, scientists, and drug development professionals.

#### **Executive Summary**

The flavin-containing monooxygenase 3 (FMO3) is the primary hepatic enzyme responsible for the N-oxygenation of **trimethylamine** (TMA), a malodorous compound derived from the gut microbial metabolism of dietary precursors like choline and carnitine. Genetic variants in the FMO3 gene can lead to impaired enzyme activity, resulting in the accumulation of TMA and causing the socially distressing condition known as trimethylaminuria (TMAU), or "fish-odor syndrome". Beyond TMAU, the metabolic capacity of FMO3 has significant implications for the metabolism of various xenobiotics, including numerous therapeutic drugs. This guide provides a comprehensive overview of FMO3 genetic variants, their functional consequences on TMA metabolism, key experimental methodologies for their study, and their relevance to drug development.

## Introduction to FMO3 and Trimethylamine Metabolism

The FMO3 gene, located on chromosome 1q24.3, encodes a 532-amino acid enzyme primarily expressed in the adult human liver.[1][2] Its main physiological role is to catalyze the oxidation







of nucleophilic heteroatom-containing compounds.[1] A key endogenous reaction is the conversion of volatile, fishy-smelling **trimethylamine** (TMA) into the non-odorous, readily excretable **trimethylamine** N-oxide (TMAO).[3][4]

Dietary components such as eggs, liver, legumes, and marine fish are rich in precursors like choline, lecithin, and carnitine.[3] Gut microbiota metabolize these precursors into TMA, which is absorbed into the bloodstream and transported to the liver.[4] In healthy individuals, hepatic FMO3 efficiently converts over 95% of TMA to TMAO, which is then eliminated in the urine.[5]





Click to download full resolution via product page



#### **Genetic Variants of FMO3**

Over 40 variants in the FMO3 gene have been linked to trimethylaminuria.[3][6] These range from severe, loss-of-function mutations that cause persistent TMAU to common polymorphisms that may have milder effects or only manifest transiently.[7][8] Variants can be missense, nonsense, frameshift, or splicing mutations, each impacting the resulting enzyme's structure and function differently.[1][3]

#### **Common Polymorphisms**

Several single nucleotide polymorphisms (SNPs) occur frequently in the general population and exhibit significant inter-ethnic variation.[1] The most studied are p.Glu158Lys (E158K) and p.Glu308Gly (E308G). While these variants individually have a modest effect, their combination in a haplotype ([E158K; E308G]) can lead to a more pronounced reduction in FMO3 activity.[7]

Table 1: Minor Allele Frequencies (MAFs) of Common FMO3 Polymorphisms in Different Populations

| Polymorphism           | rsID       | Han Chinese | African-<br>Americans | Non-Hispanic<br>Caucasians |
|------------------------|------------|-------------|-----------------------|----------------------------|
| p.Glu158Lys<br>(E158K) | rs2266782  | 0.229[10]   | 0.480[10]             | 0.390[1]                   |
| p.Val257Met<br>(V257M) | rs17565799 | 0.203[10]   | 0.050[10]             | -                          |

| p.Glu308Gly (E308G) | rs2266780 | 0.148[10] | 0[10] | 0.217[11] |

### Rare Variants Associated with Trimethylaminuria

Rare mutations that severely impair or abolish FMO3 function are the primary cause of autosomal recessive TMAU.[12] Individuals who are homozygous or compound heterozygous for these variants have a drastically reduced capacity to metabolize TMA.[12] Examples of severe mutations include nonsense mutations (e.g., p.Cys197Ter, p.Arg500Stop) that lead to a



truncated, nonfunctional protein, and missense mutations (e.g., p.Pro153Leu, p.Asn61Ser) that disrupt critical domains of the enzyme.[5][13]



Click to download full resolution via product page

### **Functional Consequences of FMO3 Variants**

The functional impact of FMO3 variants is typically assessed by measuring changes in the enzyme's kinetic parameters. Variants associated with TMAU often exhibit a substantially reduced catalytic efficiency (kcat/Km) for TMA N-oxygenation. This can result from an increased Michaelis constant (Km), indicating lower substrate affinity, a decreased catalytic rate (kcat), or both.[5] Some mutations, like p.Met66Ile and p.Arg492Trp, may also impair the



incorporation or retention of the essential FAD cofactor, preventing the formation of a functional holoenzyme.[5]

Table 2: Steady-State Kinetic Parameters for TMA N-oxygenation by Wild-Type and Variant FMO3 Enzymes

| FMO3 Variant           | kcat (min-1) | Km (µM)     | kcat/Km (min-<br>1μM-1) | % of Wild-Type<br>Activity |
|------------------------|--------------|-------------|-------------------------|----------------------------|
| Wild-Type              | 19.3 ± 0.6   | 21.0 ± 2.6  | 0.92                    | 100%                       |
| p.Asn61Ser<br>(N61S)   | 20.8 ± 2.6   | 205 ± 50    | 0.10                    | ~11%                       |
| p.Pro153Leu<br>(P153L) | 3.5 ± 0.4    | 55.4 ± 14.1 | 0.06                    | ~7%                        |
| p.Glu158Lys<br>(E158K) | 12.8 ± 0.5   | 29.8 ± 4.5  | 0.43                    | ~47%                       |
| p.Val257Met<br>(V257M) | 15.6 ± 1.2   | 26.6 ± 6.6  | 0.59                    | ~64%                       |
| p.Glu308Gly<br>(E308G) | 16.3 ± 0.6   | 23.3 ± 3.4  | 0.70                    | ~76%                       |

Data adapted from Yeung et al., 2007.[5] Kinetic parameters were determined using recombinantly expressed FMO3 in insect cells.

#### **Experimental Protocols for FMO3 Analysis**

A definitive diagnosis and characterization of FMO3 function involves a combination of phenotyping (measuring metabolic capacity) and genotyping (identifying genetic variants).

// Nodes Start [label="Clinical Suspicion of TMAU\n(e.g., Malodor Complaint)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Phenotyping [label="Phenotyping:\nUrine Analysis", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CholineLoad [label="Optional: Choline Load Test\n(for mild/intermittent cases)"]; Quantification [label="Quantify TMA and TMAO\n(LC-MS/MS or 1H-NMR)"]; Ratio [label="Calculate TMA/TMAO Ratio\n(% TMA N-



oxide)"]; Result [label="Interpret Results", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Normal [label="Normal FMO3 Function\n(>90% TMAO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Impaired [label="Impaired FMO3 Function\n(<90% TMAO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Genotyping [label="Genotyping:\nFMO3 Gene Analysis", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA\_Extraction [label="Genomic DNA Extraction\n(from blood/saliva)"]; Sequencing [label="PCR Amplification &\nDNA Sequencing of FMO3 Exons"]; VariantID [label="Identify Variants\n(SNPs, Mutations)"]; Confirmation [label="Diagnosis Confirmation\n& Genetic Counseling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes Start [label="Clinical Suspicion of TMAU\n(e.g., Malodor Complaint)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Phenotyping [label="Phenotyping:\nUrine Analysis", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CholineLoad [label="Optional: Choline Load Test\n(for mild/intermittent cases)"]; Quantification [label="Quantify TMA and TMAO\n(LC-MS/MS or 1H-NMR)"]; Ratio [label="Calculate TMA/TMAO Ratio\n(% TMA N-oxide)"]; Result [label="Interpret Results", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Normal [label="Normal FMO3 Function\n(>90% TMAO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Impaired [label="Impaired FMO3 Function\n(<90% TMAO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Genotyping [label="Genotyping:\nFMO3 Gene Analysis", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA\_Extraction [label="Genomic DNA Extraction\n(from blood/saliva)"]; Sequencing [label="PCR Amplification &\nDNA Sequencing of FMO3 Exons"]; VariantID [label="Identify Variants\n(SNPs, Mutations)"]; Confirmation [label="Diagnosis Confirmation\n& Genetic Counseling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CholineLoad [style=dashed]; Start -> Phenotyping; CholineLoad -> Phenotyping; Phenotyping -> Quantification; Quantification -> Ratio; Ratio -> Result; Result -> Normal [label="Normal"]; Result -> Impaired [label="Impaired"]; Impaired -> Genotyping; Genotyping -> DNA\_Extraction; DNA\_Extraction -> Sequencing; Sequencing -> VariantID; VariantID -> Confirmation; } Figure 3: Diagnostic and experimental workflow for trimethylaminuria (TMAU).

#### **FMO3 Phenotyping via Urine Analysis**

This functional assay measures an individual's capacity to N-oxygenate TMA.[4] For mild or intermittent cases, a choline-loading test may be administered the day before sample collection



to challenge the FMO3 metabolic pathway.[14]

- Sample Collection: First void morning urine is collected.[15]
- Sample Preparation: The sample is immediately cooled and acidified (e.g., with 6 N HCl to pH 1) to stabilize TMA and prevent its volatilization. Samples are stored at -80°C until analysis.[15]
- Quantification: TMA and TMAO concentrations are determined, typically by Liquid
   Chromatography with Tandem Mass Spectrometry (LC-MS/MS) or 1H-NMR spectroscopy,
   using a deuterated TMA internal standard for accurate quantification.[15][16]
- Data Analysis: The metabolic ratio is calculated as: % TMA N-oxide = [TMAO] / ([TMA] + [TMAO]) × 100 A value below 90% is indicative of impaired FMO3 function.[17]

#### **FMO3 Genotyping**

Genotyping identifies the specific causative mutations in the FMO3 gene.

- DNA Extraction: Genomic DNA is isolated from peripheral blood leukocytes or saliva using a commercial kit.[15][18]
- PCR Amplification: The eight coding exons and flanking intronic regions of the FMO3 gene are amplified using polymerase chain reaction (PCR) with specific primers.[15][17]
- · Variant Detection:
  - Sanger Sequencing: This is the gold standard for identifying known and novel mutations across the amplified regions.[17]
  - PCR-RFLP: For known SNPs that alter a restriction enzyme site, Polymerase Chain Reaction-Restriction Fragment Length Polymorphism analysis can be a cost-effective genotyping method.[10][19]
  - Pyrosequencing: A real-time sequencing-by-synthesis method that is rapid and reliable for genotyping specific, known SNPs.[18]



 Whole Exome Sequencing (WES): Can be employed in complex cases to identify variants in FMO3 and other potentially related genes.[17]

#### In Vitro Functional Assays of FMO3 Variants

To directly assess the functional consequence of a specific genetic variant, the variant protein is expressed in a heterologous system and its enzymatic activity is characterized.

- Site-Directed Mutagenesis: The desired mutation is introduced into a wild-type FMO3 cDNA clone.
- Heterologous Expression: The wild-type and variant FMO3 cDNA are expressed in a suitable system, such as baculovirus-infected insect cells or E. coli.[5][20]
- Enzyme Preparation: Microsomal fractions (for insect cells) or purified recombinant proteins (for E. coli) containing the FMO3 enzyme are prepared.
- Enzyme Kinetics Assay: The activity of the variant enzyme is assayed using various substrates. For TMA N-oxygenation, the reaction can be monitored by measuring NADPH oxidation spectrophotometrically or by quantifying TMAO production via LC-MS/MS.[5][15]
   Other probe substrates like benzydamine or methimazole can also be used.[1][5]
- Data Analysis: Michaelis-Menten kinetics are used to determine the kcat and Km values, allowing for a quantitative comparison of the variant enzyme's efficiency relative to the wildtype.[15]

#### **Implications for Drug Development**

The genetic landscape of FMO3 is a critical consideration for drug development and personalized medicine.

 Pharmacokinetics: FMO3 metabolizes several drugs, including ranitidine, cimetidine, tamoxifen, and sulindac.[1][3] Individuals with reduced-function FMO3 variants may exhibit impaired metabolism of these drugs, leading to altered plasma concentrations, which could increase the risk of adverse drug reactions or affect therapeutic efficacy.[7][12]



- Preclinical Screening: New chemical entities should be screened for their potential as FMO3 substrates. If a drug is significantly metabolized by FMO3, its development program should account for potential pharmacokinetic variability due to common FMO3 polymorphisms.
- Clinical Trial Design: Stratifying clinical trial participants by FMO3 genotype could help elucidate sources of inter-individual variability in drug response and safety. Prospective genotyping may identify individuals who require dose adjustments or alternative therapies.[1]
- TMAO as a Biomarker: Elevated plasma TMAO has been associated with cardiovascular disease.[7][8] Understanding a patient's FMO3 genotype is crucial when interpreting TMAO levels as a disease biomarker, as reduced FMO3 function will inherently lower TMAO production, independent of dietary intake or gut microbial activity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Genetic polymorphisms of human flavin-containing monooxygenase 3: implications for drug metabolism and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. FMO3 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Trimethylaminuria: Causes and Diagnosis of a Socially Distressing Condition PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Characterization of Genetic Variants of Human FMO3 Associated with Trimethylaminuria PMC [pmc.ncbi.nlm.nih.gov]
- 6. medlineplus.gov [medlineplus.gov]
- 7. Flavin-containing monooxygenase 3 (FMO3): genetic variants and their consequences for drug metabolism and disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Polymorphisms of the Flavin containing monooxygenase 3 (FMO3) gene do not predispose to essential hypertension in Caucasians - PMC [pmc.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 10. Allele and genotype frequencies of polymorphic FMO3 gene in two genetically distinct populations PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. FMO3 flavin containing dimethylaniline monoxygenase 3 [Homo sapiens (human)] -Gene - NCBI [ncbi.nlm.nih.gov]
- 14. tidsskriftet.no [tidsskriftet.no]
- 15. Novel Variants of the Human Flavin-Containing Monooxygenase 3 (FMO3) Gene Associated with Trimethylaminuria PMC [pmc.ncbi.nlm.nih.gov]
- 16. Adaptive Modelling of Mutated FMO3 Enzyme Could Unveil Unexplored Scenarios Linking Variant Haplotypes to TMAU Phenotypes PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genetic analysis of impaired trimethylamine metabolism using whole exome sequencing
   PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Genetic variants of FMO3 and their effect on trimethylamine metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031210#genetic-variants-of-fmo3-and-their-effect-ontrimethylamine-metabolism]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com